Ethyl 1-(4-nitrobenzenesulfonyl)piperazine-2-carboxylate
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Overview
Description
Ethyl 1-(4-nitrobenzenesulfonyl)piperazine-2-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound, in particular, is characterized by the presence of an ethyl ester group, a nitrobenzenesulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-nitrobenzenesulfonyl)piperazine-2-carboxylate typically involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-nitrobenzenesulfonyl)piperazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Reduction: Formation of Ethyl 1-(4-aminobenzenesulfonyl)piperazine-2-carboxylate.
Substitution: Formation of various substituted piperazine derivatives.
Hydrolysis: Formation of 1-(4-nitrobenzenesulfonyl)piperazine-2-carboxylic acid.
Scientific Research Applications
Ethyl 1-(4-nitrobenzenesulfonyl)piperazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-(4-nitrobenzenesulfonyl)piperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with receptors and ion channels, affecting cellular signaling pathways. These interactions contribute to the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-piperazinecarboxylate: Similar structure but lacks the nitrobenzenesulfonyl group.
1-(4-nitrobenzenesulfonyl)piperazine: Similar structure but lacks the ethyl ester group.
Ethyl 1-(4-aminobenzenesulfonyl)piperazine-2-carboxylate: Similar structure but with an amino group instead of a nitro group
Uniqueness
Ethyl 1-(4-nitrobenzenesulfonyl)piperazine-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H17N3O6S |
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Molecular Weight |
343.36 g/mol |
IUPAC Name |
ethyl 1-(4-nitrophenyl)sulfonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C13H17N3O6S/c1-2-22-13(17)12-9-14-7-8-15(12)23(20,21)11-5-3-10(4-6-11)16(18)19/h3-6,12,14H,2,7-9H2,1H3 |
InChI Key |
ZGCISQBHAZWRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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